(2S)-2-Methyl-4-phenyl-2-[(trimethylsilyl)oxy]but-3-enenitrile
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Overview
Description
(2S)-2-Methyl-4-phenyl-2-[(trimethylsilyl)oxy]but-3-enenitrile is an organic compound with a complex structure that includes a nitrile group, a phenyl ring, and a trimethylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Methyl-4-phenyl-2-[(trimethylsilyl)oxy]but-3-enenitrile typically involves multiple steps, starting from simpler organic molecules. One common method involves the use of a Grignard reagent to introduce the phenyl group, followed by a series of reactions to form the nitrile and trimethylsilyl groups. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with careful control of temperature and pressure. Catalysts and specific reagents are used to optimize yield and purity. The process may also include purification steps such as distillation or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-Methyl-4-phenyl-2-[(trimethylsilyl)oxy]but-3-enenitrile can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or hydrogenation with a metal catalyst can be employed.
Substitution: Nucleophiles like halides or alkoxides are used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrile group can yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
(2S)-2-Methyl-4-phenyl-2-[(trimethylsilyl)oxy]but-3-enenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (2S)-2-Methyl-4-phenyl-2-[(trimethylsilyl)oxy]but-3-enenitrile exerts its effects involves interactions with specific molecular targets. The nitrile group can interact with enzymes or receptors, influencing biochemical pathways. The trimethylsilyl group can enhance the compound’s stability and solubility, facilitating its use in various applications.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-Methyl-4-phenylbut-3-enenitrile: Lacks the trimethylsilyl group, which may affect its reactivity and stability.
(2S)-2-Methyl-4-phenyl-2-hydroxybut-3-enenitrile: Contains a hydroxyl group instead of the trimethylsilyl group, leading to different chemical properties.
Uniqueness
The presence of the trimethylsilyl group in (2S)-2-Methyl-4-phenyl-2-[(trimethylsilyl)oxy]but-3-enenitrile makes it unique compared to similar compounds. This group enhances the compound’s stability and can influence its reactivity in chemical reactions, making it a valuable intermediate in organic synthesis.
Properties
CAS No. |
375346-09-1 |
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Molecular Formula |
C14H19NOSi |
Molecular Weight |
245.39 g/mol |
IUPAC Name |
(2S)-2-methyl-4-phenyl-2-trimethylsilyloxybut-3-enenitrile |
InChI |
InChI=1S/C14H19NOSi/c1-14(12-15,16-17(2,3)4)11-10-13-8-6-5-7-9-13/h5-11H,1-4H3/t14-/m0/s1 |
InChI Key |
NGOVUYGKOJTWKG-AWEZNQCLSA-N |
Isomeric SMILES |
C[C@](C=CC1=CC=CC=C1)(C#N)O[Si](C)(C)C |
Canonical SMILES |
CC(C=CC1=CC=CC=C1)(C#N)O[Si](C)(C)C |
Origin of Product |
United States |
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